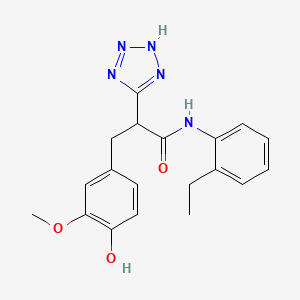![molecular formula C17H21FN6 B2502000 5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine CAS No. 2097925-16-9](/img/structure/B2502000.png)
5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a tetrahydrocinnoline group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of several cyclic structures and a fluorine atom. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine, piperidine, and tetrahydrocinnoline groups, as well as the fluorine atom. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could potentially increase its reactivity and polarity .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine:
Cancer Research
This compound has shown potential in cancer research due to its ability to inhibit specific kinases involved in cancer cell proliferation. By targeting these kinases, it can help in the development of new cancer therapies that are more effective and have fewer side effects compared to traditional chemotherapy .
Neurodegenerative Diseases
Research has indicated that this compound may have neuroprotective properties. It can potentially be used to develop treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s by preventing neuronal cell death and reducing inflammation in the brain .
Antiviral Agents
The compound has been studied for its antiviral properties. It has shown efficacy against certain viral strains by inhibiting viral replication. This makes it a promising candidate for the development of new antiviral drugs, especially in the face of emerging viral threats .
Anti-inflammatory Applications
Due to its ability to modulate inflammatory pathways, this compound is being explored for its anti-inflammatory properties. It could be used to develop new treatments for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Research
The compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. This makes it a potential candidate for the development of new antibiotics, which are urgently needed due to the rise of antibiotic-resistant bacteria .
Cardiovascular Diseases
Research has shown that this compound can have beneficial effects on cardiovascular health. It may help in the development of new treatments for conditions such as hypertension and atherosclerosis by targeting specific pathways involved in cardiovascular disease .
Diabetes Management
The compound has been studied for its potential in managing diabetes. It can help regulate blood sugar levels and improve insulin sensitivity, making it a promising candidate for the development of new diabetes treatments .
Psychiatric Disorders
There is ongoing research into the use of this compound for treating psychiatric disorders such as depression and anxiety. Its ability to modulate neurotransmitter systems in the brain could lead to the development of new, more effective psychiatric medications .
Each of these applications highlights the diverse potential of 5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
A brief review of the biological potential of indole derivatives
作用機序
It’s worth noting that this compound contains an indole nucleus . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
特性
IUPAC Name |
5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6/c18-13-10-19-17(20-11-13)21-14-5-7-24(8-6-14)16-9-12-3-1-2-4-15(12)22-23-16/h9-11,14H,1-8H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJSQCVHVQQMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

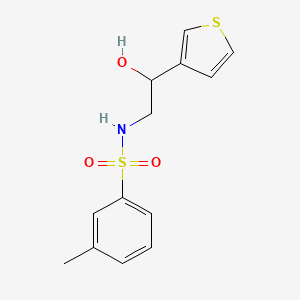
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2501918.png)
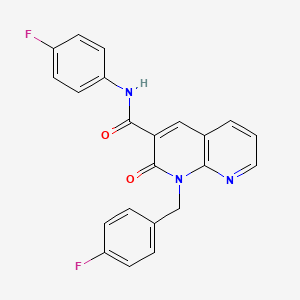
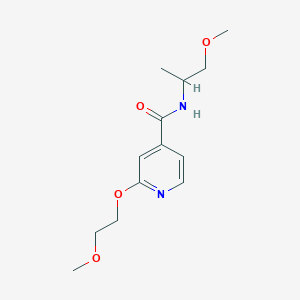
![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501925.png)
![Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2501928.png)
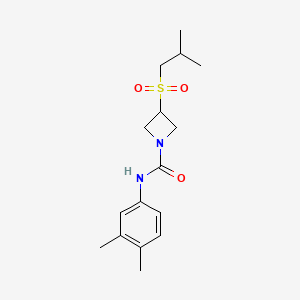
![2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2501931.png)
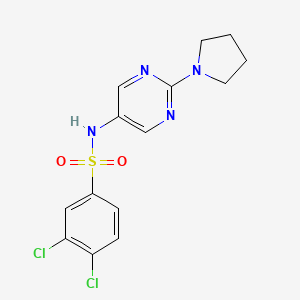
![5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2501935.png)

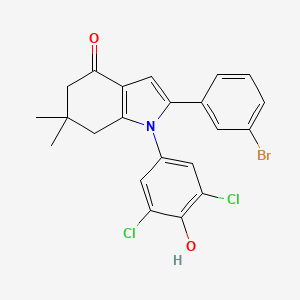
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenoxypropanamide](/img/structure/B2501939.png)
